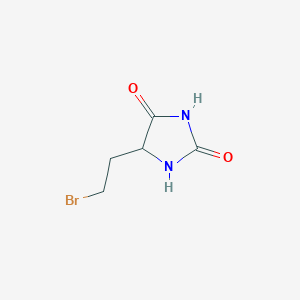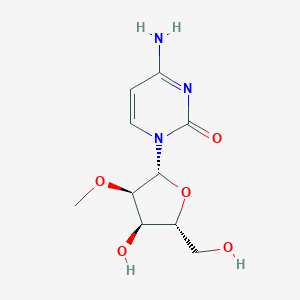
3-Benzylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylpyridin-2-amine is a small molecule that falls under the category of aminopyridines and derivatives . It has a chemical formula of C12H12N2O and an average weight of 200.2365 . It is considered an experimental compound .
Synthesis Analysis
The synthesis of 3-Benzylpyridin-2-amine or similar compounds often involves various chemical reactions. For instance, pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with an appropriate substrate under optimum conditions .
Molecular Structure Analysis
The molecular structure of 3-Benzylpyridin-2-amine consists of a pyridine ring attached to an amino group and a benzyl group . The structure is aromatic and belongs to the class of organic compounds known as aminopyridines and derivatives .
Chemical Reactions Analysis
Pyridine derivatives, like 3-Benzylpyridin-2-amine, can undergo various chemical reactions. For example, they can participate in Schiff base condensation reactions with appropriate substrates under optimum conditions . Additionally, they can react with other compounds in nucleophilic substitution, electrophilic substitution, and N-protonation reactions .
Scientific Research Applications
Neurotherapeutic Applications
3-Benzylpyridin-2-amine derivatives have been identified as potent GPR52 G protein-biased agonists . This discovery is significant because GPR52 is considered a promising target for the treatment of neuropsychiatric and neurological diseases. The optimization of these compounds has led to improved potency and efficacy, with some showing reduced desensitization effects, which is crucial for sustained therapeutic activation .
Drug Design and Optimization
The iterative drug design strategy employed in the development of GPR52 agonists showcases the role of 3-Benzylpyridin-2-amine in medicinal chemistry. By modifying the lead compound, researchers have created derivatives with enhanced properties, such as increased selectivity and reduced side effects, which are essential for the development of safer and more effective drugs .
Pharmacological Tool Development
Balanced and biased GPR52 agonists derived from 3-Benzylpyridin-2-amine serve as important pharmacological tools. They enable researchers to study GPR52 activation and signaling bias, which can provide insights into the therapeutic potential of new drugs for treating mental health disorders .
Fluorescence Imaging
While not directly related to 3-Benzylpyridin-2-amine, the development of fluorescent proteins (FPs) has revolutionized biological research applications. FPs derived from green and red fluorescent proteins, as well as near-infrared FPs, have expanded the capabilities of fluorescence imaging in biological studies .
Selectivity and Efficacy Improvement
The research on 3-Benzylpyridin-2-amine has highlighted the importance of selectivity and efficacy in drug development. The compounds derived from it have shown excellent target selectivity, which minimizes off-target effects and maximizes therapeutic outcomes .
Neurological Disease Research
The application of 3-Benzylpyridin-2-amine derivatives in neurological disease research is promising. By targeting GPR52, these compounds could potentially offer new avenues for the treatment of conditions such as schizophrenia, Parkinson’s disease, and other neurodegenerative disorders .
Safety and Hazards
Future Directions
The future directions of research on compounds like 3-Benzylpyridin-2-amine could involve further exploration of their potential therapeutic applications. For instance, peptide-drug conjugates are being explored for their potential in targeted cancer therapy . Additionally, the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is another promising direction .
Mechanism of Action
Target of Action
The primary targets of 3-Benzylpyridin-2-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various biological processes, including inflammation and cellular stress responses.
Mode of Action
It is known to interact with its targets, potentially altering their function
Biochemical Pathways
Given its targets, it is likely to influence pathways related to inflammation and stress responses . The downstream effects of these changes could have significant impacts on cellular function and overall organism health.
Result of Action
Given its targets, it may modulate inflammatory responses and cellular stress pathways
Action Environment
The action, efficacy, and stability of 3-Benzylpyridin-2-amine can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed information on these influences is currently lacking .
properties
IUPAC Name |
3-benzylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-11(7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTHFNZESSVNEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563724 |
Source


|
| Record name | 3-Benzylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylpyridin-2-amine | |
CAS RN |
130277-16-6 |
Source


|
| Record name | 3-Benzylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)






![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)





